molecular formula C23H25ClN2O4 B12425495 3-Chlorobalipramine-d6 (maleate)

3-Chlorobalipramine-d6 (maleate)

Cat. No.: B12425495
M. Wt: 434.9 g/mol
InChI Key: CJSGBIUHDRDKSW-QPEHKQNOSA-N
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Description

3-Chlorobalipramine-d6 (maleate) is a deuterated analog of 3-Chlorobalipramine, a chlorinated derivative of the tricyclic antidepressant balipramine. This compound is synthesized by replacing six hydrogen atoms with deuterium (^2H) at specific positions, enhancing its utility as an internal standard in mass spectrometry-based analytical methods. The maleate salt form improves solubility and stability, making it suitable for pharmaceutical research and quality control .

Properties

Molecular Formula

C23H25ClN2O4

Molecular Weight

434.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C19H21ClN2.C4H4O4/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;5-3(6)1-2-4(7)8/h3-4,6-11,14H,5,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3;

InChI Key

CJSGBIUHDRDKSW-QPEHKQNOSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobalipramine-d6 (maleate) typically involves the following steps:

    Deuteration: The introduction of deuterium atoms into the 3-Chlorobalipramine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Formation of Maleate Salt: The deuterated 3-Chlorobalipramine is then reacted with maleic acid to form the maleate salt. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of 3-Chlorobalipramine-d6 (maleate) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in specialized reactors.

    Salt Formation: Reacting the deuterated compound with maleic acid in industrial-scale reactors, followed by purification steps such as crystallization or recrystallization to obtain the pure maleate salt.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobalipramine-d6 (maleate) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

    Hydrolysis: The maleate salt can be hydrolyzed under acidic or basic conditions to release the free base form of the compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives such as 3-azido or 3-thiocyanato compounds.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Hydrolysis: Release of the free base form of 3-Chlorobalipramine-d6.

Scientific Research Applications

3-Chlorobalipramine-d6 (maleate) is used in various scientific research applications, including:

    Chemistry: As a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: In studies involving the metabolism and pharmacokinetics of deuterated compounds.

    Medicine: As a potential therapeutic agent in drug development and pharmacological studies.

    Industry: In the synthesis of other deuterated compounds and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Chlorobalipramine-d6 (maleate) involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, leading to altered biological effects. The maleate salt form enhances the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₃H₁₉D₆ClN₂O₄ (deuterated maleate salt)
  • Molecular Weight : 434.95 g/mol
  • CAS Number: Not explicitly listed in the evidence, though related compounds (e.g., 3-Chlorobalipramine maleate) are documented under CAS 2095-42-3 .
  • Application : Primarily used as a reference standard in pharmacokinetic studies and impurity profiling of tricyclic antidepressants .

Comparison with Structurally Related Compounds

Balipramine Hydrochloride-d6 (Impurity)

  • Molecular Formula : C₁₉H₁₇D₆ClN₂
  • Molecular Weight : 320.89 g/mol
  • Key Differences :
    • Lacks the maleate counterion and the additional chlorine substitution present in 3-Chlorobalipramine-d5.
    • Primarily used to quantify balipramine impurities in drug formulations, whereas 3-Chlorobalipramine-d6 (maleate) serves as a deuterated analog for metabolite tracking .

Dichloroimipramine Hydrochloride-d6

  • Molecular Formula : C₁₉H₁₇D₆Cl₂N₂Cl
  • Molecular Weight : 391.80 g/mol
  • Key Differences: Contains two chlorine atoms on the tricyclic backbone, compared to one in 3-Chlorobalipramine-d6. Higher molecular weight due to additional chlorine and hydrochloride salt form. Used in studies requiring differentiation between mono- and di-chlorinated antidepressant metabolites .

Desmethyldoxepin Maleate

  • Molecular Formula: C₁₉H₁₉NO₄ (maleate salt)
  • Molecular Weight: ~333.36 g/mol (non-deuterated form)
  • Key Differences :
    • Structurally distinct as a dibenzooxepin derivative, lacking the chlorine substitution found in 3-Chlorobalipramine-d6.
    • Functions as a metabolite reference standard for doxepin rather than balipramine .

Functional and Analytical Comparisons

Deuterated vs. Non-Deuterated Analogs

  • 3-Chlorobalipramine-d6 (maleate) vs. 3-Chlorobalipramine maleate: Deuterated analogs exhibit nearly identical chromatographic behavior but distinct mass spectral profiles, enabling precise quantification in LC-MS/MS assays . Non-deuterated forms lack isotopic labeling, limiting their use as internal standards .

Chlorinated vs. Non-Chlorinated Derivatives

  • 3-Chlorobalipramine-d6 vs. Balipramine-d6: The chlorine atom in 3-Chlorobalipramine-d6 alters lipophilicity and metabolic stability compared to non-chlorinated balipramine derivatives. Chlorination increases molecular weight by ~35 g/mol and may influence receptor binding affinity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Application
3-Chlorobalipramine-d6 (maleate) C₂₃H₁₉D₆ClN₂O₄ 434.95 Internal standard for LC-MS/MS
Balipramine Hydrochloride-d6 C₁₉H₁₇D₆ClN₂ 320.89 Impurity profiling
Dichloroimipramine HCl-d6 C₁₉H₁₇D₆Cl₂N₂Cl 391.80 Metabolite differentiation
Desmethyldoxepin Maleate C₁₉H₁₉NO₄ 333.36 Doxepin metabolite analysis

Table 2: Regulatory and Commercial Status

Compound CAS Number Supplier Price (USD)
3-Chlorobalipramine-d6 (maleate) Not specified MedChemExpress (MCE) Upon request
3-Chlorobenzenamine 108-42-9 TRC Not listed
Chloramphenicol-d5 7411-65-6 TSZ 2800/mg

Research Implications

  • Analytical Utility : Deuterated standards like 3-Chlorobalipramine-d6 (maleate) are critical for minimizing matrix effects in complex biological samples .
  • Structural Insights : Chlorination and deuteration patterns influence both physicochemical properties and analytical performance, necessitating careful selection of reference materials .

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